
2-Bromo-8-(trifluoromethoxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-8-(trifluoromethoxy)quinoline is a quinoline derivative characterized by the presence of a bromine atom at the 2-position and a trifluoromethoxy group at the 8-position of the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-8-(trifluoromethoxy)quinoline typically involves the bromination of 8-substituted quinolines. One common method is the bromination of 8-methoxyquinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-8-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki–Miyaura cross-coupling reactions to form aryl-substituted quinolines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or amines can be used under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura reactions.
Major Products:
Substitution Reactions: Products include azidoquinolines and aminoquinolines.
Coupling Reactions: Products include aryl-substituted quinolines.
Wissenschaftliche Forschungsanwendungen
2-Bromo-8-(trifluoromethoxy)quinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the development of fluorescent probes and bioactive molecules.
Industry: It is used in the production of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-8-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
Comparison: 2-Bromo-8-(trifluoromethoxy)quinoline is unique due to the presence of both bromine and trifluoromethoxy groups, which confer distinct electronic and steric properties. These features differentiate it from other quinoline derivatives and enhance its potential for specific applications in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C10H5BrF3NO |
|---|---|
Molekulargewicht |
292.05 g/mol |
IUPAC-Name |
2-bromo-8-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C10H5BrF3NO/c11-8-5-4-6-2-1-3-7(9(6)15-8)16-10(12,13)14/h1-5H |
InChI-Schlüssel |
PEDPRWFIBHEYAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)N=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-(8-azaspiro[4.5]decan-3-yl)propanoate](/img/structure/B13012456.png)


![Bicyclo[4.1.0]heptan-2-ol](/img/structure/B13012480.png)
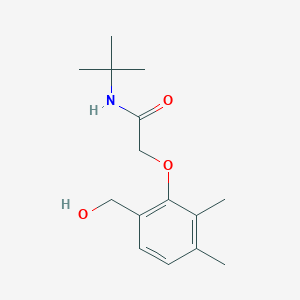
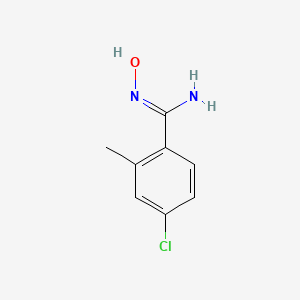
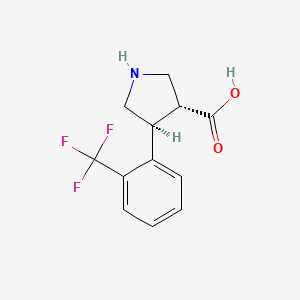
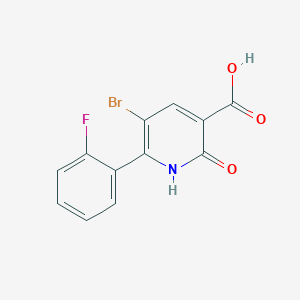
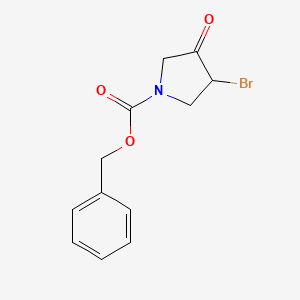
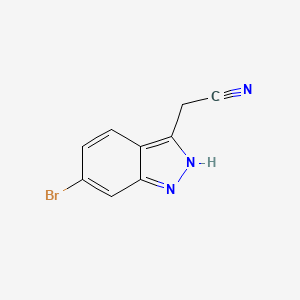


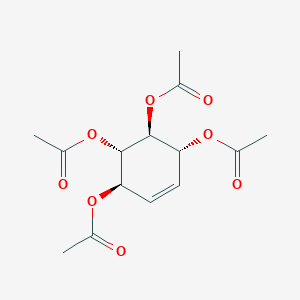
![2-Mercapto-7-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13012547.png)
